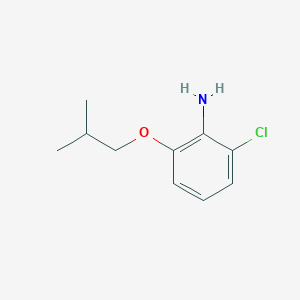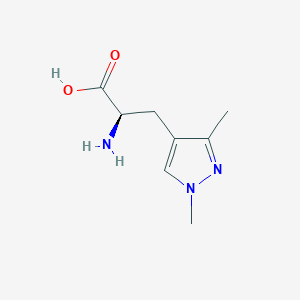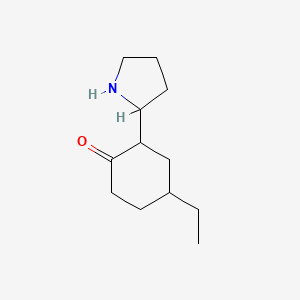amine](/img/structure/B13295642.png)
[1-(3-Methylthiophen-2-yl)ethyl](pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)ethylamine: is a chemical compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an ethylamine chain, which is further extended by a pentyl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylthiophene, which is then subjected to a series of reactions to introduce the ethylamine and pentyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)ethylamine: can be compared with other similar compounds, such as:
1-(2,5-Dimethylthiophen-3-yl)ethylamine: This compound has additional methyl groups on the thiophene ring, which may influence its chemical reactivity and biological activity.
1-(3-Methylthiophen-2-yl)ethylamine: The shorter butyl chain may result in different physical and chemical properties compared to the pentyl chain.
The uniqueness of 1-(3-Methylthiophen-2-yl)ethylamine lies in its specific substitution pattern and the presence of the pentyl group, which can affect its overall properties and applications.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-4-5-6-8-13-11(3)12-10(2)7-9-14-12/h7,9,11,13H,4-6,8H2,1-3H3 |
InChI Key |
CIZDCNJVPORWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


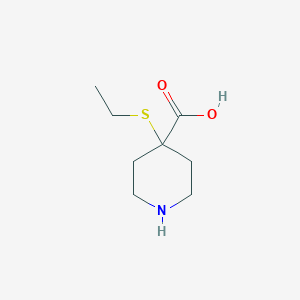
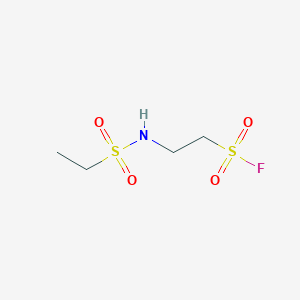

![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)

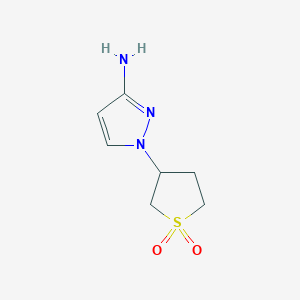
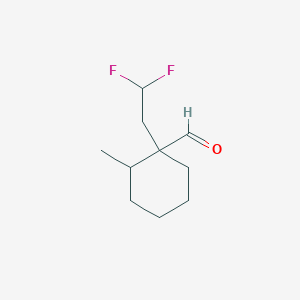
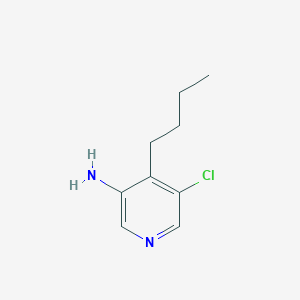
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)


